![molecular formula C20H16Na2O4 B580478 Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate CAS No. 82767-90-6](/img/structure/B580478.png)
Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
Overview
Description
Anthracene-9,10-dipropionic acid disodium salt is a synthetic compound known for its role as a singlet oxygen sensitizer and self-assembly building block . It has a molecular formula of C20H16Na2O4 and a molecular weight of 366.32 g/mol . This compound is widely used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Anthracene-9,10-dipropionic acid disodium salt is typically synthesized through a multi-step chemical process. The synthesis begins with the preparation of anthracene-9,10-dipropionic acid, which is then converted to its disodium salt form. The reaction conditions often involve the use of solvents such as methanol and water, and the process is carried out under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of anthracene-9,10-dipropionic acid disodium salt involves large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. The compound is purified through crystallization and filtration techniques to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions
Anthracene-9,10-dipropionic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .
Scientific Research Applications
Anthracene-9,10-dipropionic acid disodium salt has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of anthracene-9,10-dipropionic acid disodium salt involves its ability to generate singlet oxygen upon exposure to light. This singlet oxygen can then react with various biological molecules, leading to oxidative stress and other effects. The compound targets molecular pathways involving reactive oxygen species and is used to study these pathways in detail .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dipropionic acid: The parent compound without the disodium salt form.
Anthracene-9,10-dicarboxylic acid: A similar compound with carboxylic acid groups instead of propionic acid groups.
Anthraquinone: An oxidized derivative of anthracene with similar photochemical properties.
Uniqueness
Anthracene-9,10-dipropionic acid disodium salt is unique due to its high solubility in water and its ability to act as a singlet oxygen sensitizer. This makes it particularly useful in aqueous environments and in studies involving oxidative stress and photodynamic therapy .
Biological Activity
Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate, also known as anthracene-9,10-dipropionic acid disodium salt, is a compound that has garnered attention due to its unique structural properties and biological activities. This article explores its biological activity, potential applications in medical and environmental fields, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 366.32 g/mol. Its structure features an anthracene backbone with two propanoate groups that enhance solubility in aqueous environments. This solubility is critical for its application in biological systems and photodynamic therapy.
Biological Activity
The compound exhibits several biological activities attributed to its anthracene core:
- Fluorescent Properties : this compound acts as a fluorescent probe due to its ability to emit light upon excitation. This property is particularly useful in biological imaging and sensing applications.
- Photodynamic Therapy (PDT) : The compound has been studied for its potential in photodynamic therapy. Upon excitation by light, it generates reactive oxygen species (ROS), which can induce cell death in targeted cancer therapies. This mechanism is crucial for its application in treating tumors and other malignancies.
- DNA Interaction : Research indicates that compounds with anthracene moieties can intercalate with DNA, potentially disrupting cellular processes and exhibiting antitumor properties. This interaction suggests a pathway for therapeutic applications in oncology.
Case Studies and Experimental Data
- Reactive Oxygen Species Generation : Studies have shown that this compound can generate singlet oxygen () when exposed to light. This generation of has implications for both therapeutic applications and understanding oxidative stress in biological systems .
- Binding Affinity Studies : Using fluorescence spectroscopy, researchers have investigated the binding affinity of this compound with various biomolecules, including proteins and nucleic acids. These studies help elucidate the mechanisms by which the compound exerts its biological effects.
Comparative Analysis with Similar Compounds
The following table compares this compound with other anthracene derivatives:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | Dual propanoate groups enhance solubility | |
Anthracene | Basic structure without substituents | |
Anthracene-9,10-dipropionic Acid | Contains two propionic acid groups | |
Sodium Anthraquinone-2-sulfonate | Sulfonated derivative with different solubility |
This comparison highlights the unique characteristics of this compound that contribute to its enhanced reactivity and solubility compared to simpler anthracene derivatives.
Applications
The versatile properties of this compound enable its use across various fields:
- Biomedical Research : As a fluorescent probe for imaging and diagnostics.
- Therapeutics : In photodynamic therapy for cancer treatment.
- Material Science : In organic light-emitting diodes (OLEDs), leveraging its luminescent properties.
Properties
IUPAC Name |
disodium;3-[10-(2-carboxylatoethyl)anthracen-9-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4.2Na/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17;;/h1-8H,9-12H2,(H,21,22)(H,23,24);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTWSZKAHPYXCU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Na2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.